molecular formula C12H10Br2O5 B3308234 (2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid CAS No. 937599-58-1

(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid

Cat. No.: B3308234
CAS No.: 937599-58-1
M. Wt: 394.01 g/mol
InChI Key: XPQKGLMVKYJGIJ-NSCUHMNNSA-N
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Description

(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid (CAS 937599-58-1) is a high-value synthetic intermediate with significant applications in advanced material science. Its molecular formula is C12H10Br2O5 and it has a molecular weight of 394.015 . The compound features a distinct acrylic acid moiety and a phenyl ring system substituted with bromo and methoxycarbonylmethoxy groups, making it a versatile building block for the synthesis of functionalized polymers . Researchers utilize this diarylacrylic acid derivative in the development of specialized poly(phenylenevinylene)s (PPVs) and related conjugated polymers. The dialkoxybenzene entities in such polymer structures are known to impart enhanced electrical conductivity and electroluminescence properties, which are critical for the creation of next-generation organic electronic devices . The presence of bromine atoms on the aromatic ring offers further synthetic utility, allowing for functionalization via various cross-coupling reactions to create a wider array of sophisticated organic frameworks. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the compound should be stored according to recommended safety guidelines.

Properties

IUPAC Name

(E)-3-[3,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O5/c1-18-11(17)6-19-12-8(13)4-7(5-9(12)14)2-3-10(15)16/h2-5H,6H2,1H3,(H,15,16)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQKGLMVKYJGIJ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1Br)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a phenylacrylic acid derivative followed by esterification and subsequent hydrolysis to yield the final product. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a debrominated product.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce debrominated derivatives.

Scientific Research Applications

(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The bromine atoms and acrylic acid moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical reactions suggests a versatile mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Three compounds from the BLD Pharm product catalog (2024) share partial structural motifs with the target molecule, enabling comparative analysis .

2.1 Structural and Functional Group Comparisons
Compound Name & CAS Number Key Substituents Functional Groups Hypothesized Properties
(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid (Target) 3,5-dibromo, 2-methoxy-2-oxoethoxy, (E)-acrylic acid Carboxylic acid, ester, halogens High lipophilicity, moderate solubility in polar solvents
(E)-3-(4-((E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)acrylic acid (1642297-01-5) 2-chloro-4-fluorophenyl, indazolyl, extended conjugated system Carboxylic acid, indazole, halogens Enhanced π-π stacking, potential kinase inhibition
3-((3,5-Dibromo-4-(4-hydroxy-3-isopropylphenoxy)phenyl)amino)-3-oxopropanoic acid (1365888-06-7) 3,5-dibromo, 4-hydroxy-3-isopropylphenoxy, β-ketoamide β-ketoamide, phenol, halogens Hydrogen-bond donor/acceptor capacity, metabolic instability
3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyano-N-(thiadiazol-2-yl)acrylamide (355129-15-6) 2,4-bis(trifluoromethyl)benzyloxy, cyanoacrylamide, thiadiazole Amide, nitrile, trifluoromethyl Covalent binding potential, high metabolic stability
2.2 Key Contrasts
  • Halogenation : The target compound’s 3,5-dibromo substitution contrasts with 1642297-01-5 ’s chloro-fluoro motif. Bromine’s larger atomic radius may enhance van der Waals interactions compared to lighter halogens .
  • Acid/Amide Moieties: The acrylic acid group in the target and 1642297-01-5 may confer pH-dependent solubility, whereas 355129-15-6’s cyanoacrylamide could enable covalent target engagement .
2.3 Hypothetical Bioactivity
  • The target’s α,β-unsaturated carboxylic acid may act as a Michael acceptor (like 355129-15-6), but its lower electrophilicity compared to the cyano group might limit covalent binding.
  • 1365888-06-7 ’s β-ketoamide could chelate metal ions, a feature absent in the target.

Biological Activity

(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14_{14}H12_{12}Br2_{2}O4_{4}
  • Molecular Weight : 376.06 g/mol
  • IUPAC Name : (2E)-3-[3,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid

Antimicrobial Activity

Research indicates that derivatives of dibromo-substituted phenyl compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds effectively inhibited bacterial growth, suggesting that this compound may possess comparable activity against various pathogens .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been explored through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, indicating a possible application in treating inflammatory diseases .

Anticancer Activity

Several studies have focused on the anticancer properties of similar dibromo compounds. For instance, a related compound was shown to induce apoptosis in cancer cell lines by activating caspase pathways . The mechanism appears to involve the inhibition of specific signaling pathways associated with cell survival.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and tumor progression.
  • Modulation of Cell Signaling Pathways : It could interfere with pathways such as NF-kB and MAPK, which are crucial for cell proliferation and survival.
  • Induction of Oxidative Stress : By increasing reactive oxygen species (ROS), the compound may push cancer cells towards apoptosis.

Case Studies

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria with an MIC value of 32 µg/mL.
Showed significant reduction in tumor growth in xenograft models when treated with dibromo derivatives.
In vitro assays revealed a 50% inhibition of pro-inflammatory cytokine release at concentrations as low as 10 µM.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting ferulic acid derivatives with brominating agents (e.g., Br₂ or NBS) in acetic acid under reflux, followed by esterification with methoxy-acetic acid chloride. Reaction optimization is critical:
  • Condition 1 : K₂CO₃ in acetic acid with Cl-MOM yields 68% product (mp 80°C) .
  • Condition 2 : Filtering potassium salts and solvent evaporation increases yield to 92% (mp 134.8°C) .
    Key factors : Solvent choice (acetic acid), stoichiometry (1.1 eq Cl-MOM), and purification steps (TLC monitoring with Hexane:EtOAc 70:30).

Q. Which spectroscopic techniques are most effective for structural confirmation, and what are the diagnostic peaks?

  • Methodological Answer :
  • ¹H NMR : Expect aromatic proton signals at δ 6.8–7.5 ppm (doublets for acryloyl group) and methoxy protons at δ 3.7–3.9 ppm .
  • ¹³C NMR : Carbonyl carbons (C=O) appear at ~170 ppm; acryloyl carbons at 120–140 ppm .
  • IR : Strong C=O stretches at 1720–1740 cm⁻¹ and C-Br bonds at 550–650 cm⁻¹ .
  • MS : Molecular ion peaks (M⁺) should align with the molecular weight (~434 g/mol) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example:
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) in crystal structures .
  • Reactivity Prediction : The electron-withdrawing bromine substituents increase electrophilicity, favoring nucleophilic attacks at the α,β-unsaturated carbonyl .
    Tools : Gaussian 09 or ORCA software with B3LYP/6-311+G(d,p) basis set .

Q. What strategies resolve contradictions in reaction outcomes or spectral data?

  • Methodological Answer :
  • Contradiction in Yields : Compare solvent polarity (acetic acid vs. DMF) and reagent purity. Use HPLC to trace byproducts .
  • Spectral Ambiguity : Cross-validate NMR/IR data with X-ray crystallography (e.g., CCDC deposition codes) .
  • Case Study : Discrepancies in melting points (80°C vs. 134.8°C) may arise from polymorphic forms; use DSC/TGA to confirm thermal stability .

Q. How does halogen substitution (Br vs. Cl) influence biological activity or material properties?

  • Methodological Answer :
  • Biological Activity : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets. Test via enzyme inhibition assays (e.g., COX-2) .
  • Material Properties : Br substituents increase dielectric constants in polymers. Characterize via impedance spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid

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